molecular formula C20H15NO B12938464 4-Methyl-9-phenoxyacridine CAS No. 61078-25-9

4-Methyl-9-phenoxyacridine

Cat. No.: B12938464
CAS No.: 61078-25-9
M. Wt: 285.3 g/mol
InChI Key: BAMCXJWBZBMDDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9-phenoxyacridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and acridone derivatives .

Scientific Research Applications

4-Methyl-9-phenoxyacridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-9-phenoxyacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to the inhibition of DNA replication and transcription, making it a potent anticancer agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential as a therapeutic agent. Its phenoxy group provides additional stability and specificity in its interactions with biological targets .

Biological Activity

4-Methyl-9-phenoxyacridine is a synthetic compound belonging to the acridine family, notable for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a methyl group at the fourth position and a phenoxy substituent at the ninth position of the acridine ring. The acridine structure is characterized by its tricyclic aromatic nature, which allows for significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its pharmacological effects.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. Its mechanism primarily involves intercalation into DNA, which can inhibit replication in cancer cells. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.53DNA intercalation, p-AKT inhibition
MDA-MB-231 (Breast)4.72Induction of apoptosis
A549 (Lung)6.20Cell cycle arrest

Studies indicate that this compound can inhibit the AKT signaling pathway, which is often overexpressed in various cancers, thereby reducing cell proliferation and promoting apoptosis through mechanisms involving p53 phosphorylation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It appears to inhibit certain cellular pathways involved in inflammation, although specific mechanisms remain to be fully elucidated. This dual activity enhances its potential as a therapeutic agent for treating conditions characterized by both inflammation and cancer.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell signaling pathways, such as AKT kinase, which plays a significant role in cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Breast Cancer Models : In vitro studies using MCF-7 and MDA-MB-231 cell lines demonstrated significant cytotoxicity with IC50 values indicating potent anticancer effects.
  • Lung Cancer Research : The compound was tested against A549 lung adenocarcinoma cells, showing promising results in inhibiting cell growth through apoptosis induction.
  • Inflammation Models : Experimental models assessing inflammatory responses have indicated that this compound can reduce pro-inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .

Properties

CAS No.

61078-25-9

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-8-7-12-17-19(14)21-18-13-6-5-11-16(18)20(17)22-15-9-3-2-4-10-15/h2-13H,1H3

InChI Key

BAMCXJWBZBMDDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)OC4=CC=CC=C4

Origin of Product

United States

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